molecular formula C4H2ClIN2 B183918 2-Chloro-5-iodopyrimidine CAS No. 32779-38-7

2-Chloro-5-iodopyrimidine

Cat. No. B183918
CAS RN: 32779-38-7
M. Wt: 240.43 g/mol
InChI Key: WSZRCNZXKKTLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-iodopyrimidine is a halo-substituted pyridine . It is used in biology applications as a synthesis intermediate in multi-step synthesis .


Synthesis Analysis

2-Chloro-5-iodopyrimidine may be used as a reagent in the multi-step synthesis of (±)-epibatidine . It may also be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-iodopyrimidine is C4H2ClIN2 . The InChI representation of the molecule is InChI=1S/C4H2ClIN2/c5-4-7-1-3 (6)2-8-4/h1-2H . The Canonical SMILES representation is C1=C (C=NC (=N1)Cl)I .


Chemical Reactions Analysis

2-Chloro-5-iodopyrimidine is a halo-substituted pyridine and may be used as a reagent in the multi-step synthesis of (±)-epibatidine . It may also be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester .


Physical And Chemical Properties Analysis

2-Chloro-5-iodopyrimidine is a solid substance . It has a molecular weight of 240.43 g/mol . The compound is light sensitive and should be stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Structural Applications in Chemistry

  • Self-Assembly of Ag(I) Complexes : 2-Chloro-5-iodopyrimidine, under the derivative form of 2-amino-5-iodopyrimidine, has been utilized in synthesizing Ag(I) complexes. These complexes exhibit unique cyclic self-assembly, forming 24-membered metallocycles and 3D structures due to the strong nucleophilic character of the iodine atom (Wu et al., 2011).

  • Formation of One-Dimensional Coordination Polymers : Studies on Cu(I) coordination polymers based on 2-amino-5-halopyrimidines, including 2-amino-5-iodopyrimidine, reveal the role of halogen atoms in creating one-dimensional zigzag chain structures. This highlights its structural significance in coordination chemistry (Chhetri et al., 2017).

Chemical Reactions and Synthesis

  • Spectrophotometric Studies : The interaction of 2-aminopyrimidine with iodine, representative of σ-type acceptors, has been studied for insights into charge transfer complexation and chemical reactions. This demonstrates its role in understanding chemical reaction mechanisms (Rabie et al., 2007).

  • Halogen/Halogen Displacement in Heterocycles : Research on silyl-mediated halogen/halogen displacement involves 2-chloro-5-iodopyrimidine, showcasing its application in synthetic chemistry for modifying heterocyclic compounds (Schlosser & Cottet, 2002).

  • Synthesis of Labeled Compounds : The synthesis of 5-amino-4-iodopyrimidine labeled with carbon-14, carbon-13, and nitrogen-15, starting from 2-chloro-5-iodopyrimidine, has been developed. This is crucial for creating intermediates for carbon–nitrogen and carbon–carbon bond formations (Latli et al., 2008).

Photochemical Properties

  • Photochemistry Studies : The photochemistry of related compounds like 2-chloropyrimidine has been investigated, leading to insights into the photolytic behavior of such compounds, which can be extrapolated to understand the properties of 2-chloro-5-iodopyrimidine (Lindqvist et al., 2002).

Crystal Structure Analysis

  • Crystal Structure Determination : Studies on compounds like 5-iodouracil, closely related to 2-chloro-5-iodopyrimidine, provide insights into the crystal structure, offering valuable information for the understanding of its structural aspects (Portalone, 2008).

Safety And Hazards

2-Chloro-5-iodopyrimidine may cause skin irritation and serious eye irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

2-chloro-5-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-4-7-1-3(6)2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZRCNZXKKTLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364898
Record name 2-chloro-5-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-iodopyrimidine

CAS RN

32779-38-7
Record name 2-chloro-5-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-iodopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-iodopyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-iodopyrimidine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-iodopyrimidine
Reactant of Route 4
2-Chloro-5-iodopyrimidine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-iodopyrimidine
Reactant of Route 6
2-Chloro-5-iodopyrimidine

Citations

For This Compound
37
Citations
M GACEK, K UNDHEIM - Acta Chem. Scand., Ser. B, 1985 - actachemscand.org
Certain 2-alkylsulfinyl-and 2-alkylsulfonyl-5-halopyrimidines possess the important ability to inhibit cell proliferation, being especially active in the S-phase of the cell cyclus. 1 We herein …
Number of citations: 8 actachemscand.org
DJ Buckland - 1978 - search.proquest.com
… The chloro derivative (XVIII) was prepared by the photolysis of 2- chloro- 5- iodopyrimidine … were prepared in good yield by photolysis of 2- chloro-5- iodopyrimidine^ (XXXIV) in a 257, V …
Number of citations: 4 search.proquest.com
DW Allen, DJ Buckland, BG Hutley… - Journal of the …, 1977 - pubs.rsc.org
… We find that photolysis of the readily available 2chloro-5-iodopyrimidine l7 in a 25% v/v solution … Similarly, photolysis of 2-chloro-5iodopyrimidine in benzene-acetonitrile gives 2-chloro-5…
Number of citations: 19 pubs.rsc.org
BW Arantz, DJ Brown - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Times of half-completion (t1/2 values) are reported for the aminolysis by isopentyl- and 1,4-dimethylpentyl-amine of 2-halogeno-, 5-bromo-2-halogeno-, 2-halogeno-4,6-dimethyl-, and 4-…
Number of citations: 3 pubs.rsc.org
DW Allen, DJ Buckland, BG Hutley - Zeitschrift für Naturforschung B, 1980 - degruyter.com
… 2-Chloro-5-phenylpyrimidine and the 2-chloro-5(2-heteroaryl)pyrimidines were prepared by the photolysis of 2-chloro-5-iodopyrimidine in solutions of the appropriate heteroarene or …
Number of citations: 6 www.degruyter.com
J Hübscher, W Seichter, E Weber - CrystEngComm, 2017 - pubs.rsc.org
… Crystallization of 2-chloro-5-iodopyrimidine (5) yields colorless rods of the space group Pnma with one molecule in the asymmetric part of the unit cell (Fig. 1c). The bond lengths within …
Number of citations: 2 pubs.rsc.org
MD Lebar, KN Hahn, T Mutka, P Maignan… - Bioorganic & medicinal …, 2011 - Elsevier
… The 2′-debromo-2′-chloro analog of psammopemmin A (5) was formed through a Suzuki coupling of 4-amino-2-chloro-5-iodopyrimidine 33 and borate ester 8 (Scheme 1, two steps, …
Number of citations: 37 www.sciencedirect.com
J Hübscher, W Seichter, T Gruber… - Journal of …, 2015 - Wiley Online Library
… To a suspension of 8.8 g (36.8 mmol) 2-chloro-5-iodopyrimidine (4d) in 40 mL of dry methanol, a methanolic sodium methanolate solution [obtained from 1.0 g (43.5 mmol) sodium in 50 …
Number of citations: 5 onlinelibrary.wiley.com
JG Cacioppo - 2019 - search.proquest.com
Photoaffinity labeling is a biochemical technique used for determining binding behavior of biomolecules. A labeled ligand and a target of interest are covalently crosslinked in response …
Number of citations: 2 search.proquest.com
MD Lebar, BJ Baker - Australian journal of chemistry, 2010 - CSIRO Publishing
… Synthesis of the pyrimidine moiety (Scheme 1) started with amination of 2,4-dicholropyrimidine (8) followed by iodination to yield 4-amino-2-chloro-5-iodopyrimidine (9). [ 7 ] Substitution …
Number of citations: 31 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.